molecular formula C7H4F4O B3092221 4-(Difluoromethoxy)-1,2-difluorobenzene CAS No. 1226153-51-0

4-(Difluoromethoxy)-1,2-difluorobenzene

Cat. No.: B3092221
CAS No.: 1226153-51-0
M. Wt: 180.1 g/mol
InChI Key: NRMMHLSNTMLHEJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by further reactions to introduce the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1,2-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide (KOH) and potassium hydrogen fluoride (KHF2) for difluoromethylation reactions . Reaction conditions often involve weakly acidic or basic environments to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions can yield difluoromethylated derivatives with various functional groups attached to the benzene ring .

Scientific Research Applications

4-(Difluoromethoxy)-1,2-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1,2-difluorobenzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and difluoromethoxy group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions further contributes to its mechanism of action .

Properties

IUPAC Name

4-(difluoromethoxy)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMMHLSNTMLHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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